N-cyclohexyl-2-fluorobenzenesulfonamide
Description
Contextualization within the Field of Fluorinated Organic Compounds in Chemical Biology Research
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and chemical biology. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. sigmaaldrich.comatamankimya.com Fluorinated compounds are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials. atamankimya.com The presence of a fluorine atom on the benzene (B151609) ring of N-cyclohexyl-2-fluorobenzenesulfonamide positions it within this important class of compounds, suggesting potential for enhanced biological performance compared to its non-fluorinated counterparts.
Significance of Sulfonamide Scaffolds in Molecular Design and Mechanistic Investigations
The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of therapeutic agents. bldpharm.combldpharm.com Since the discovery of the antibacterial properties of sulfanilamide, the sulfonamide moiety has been incorporated into drugs with diverse applications, including diuretics, anticonvulsants, and anti-inflammatory agents. bldpharm.comchemspider.com This versatility stems from the sulfonamide's ability to act as a stable, hydrogen-bond donating and accepting group, enabling it to interact with a variety of biological targets. chemspider.com The incorporation of this scaffold into this compound provides a strong foundation for its potential as a biologically active molecule.
Overview of the this compound Molecular Architecture
The molecular structure of this compound combines the aforementioned fluorinated phenyl and sulfonamide groups with a cyclohexyl moiety. The cyclohexyl group, a non-planar, saturated carbocycle, adds a three-dimensional character to the molecule, which can be crucial for fitting into the binding pockets of enzymes and receptors. The synthesis of this compound would typically involve the reaction of 2-fluorobenzenesulfonyl chloride with cyclohexylamine (B46788). sigmaaldrich.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Structural Features |
| This compound | C₁₂H₁₆FNO₂S | 257.33 | 2-fluoro substitution on the benzene ring |
| N-cyclohexyl-4-fluorobenzenesulfonamide | C₁₂H₁₆FNO₂S | 257.33 | 4-fluoro substitution on the benzene ring |
| N-cyclohexyl-2-methyl-4-fluorobenzenesulfonamide | C₁₃H₁₈FNO₂S | 271.35 | 2-methyl and 4-fluoro substitution |
Current Gaps and Future Research Imperatives for this compound
A comprehensive review of the scientific literature reveals a significant gap in the specific investigation of this compound. While its constituent parts are well-studied, the compound as a whole remains largely unexplored. This presents a clear imperative for future research, which could include:
Synthesis and Characterization: Detailed reporting of its synthesis, purification, and full spectroscopic characterization (NMR, IR, Mass Spectrometry) is a fundamental first step.
Biological Screening: A broad-based screening of its biological activity against a range of targets, such as enzymes implicated in disease (e.g., kinases, proteases) or various microbial strains, could uncover potential therapeutic applications.
Structural Biology: X-ray crystallographic studies would provide invaluable insight into its three-dimensional structure and intermolecular interactions, aiding in the rational design of derivatives with improved properties.
Computational Studies: In silico modeling could predict its binding modes to various biological targets and guide experimental work.
The exploration of this compound offers a promising, yet untapped, area of research. By leveraging the known advantages of its fluorinated and sulfonamide components, future studies hold the potential to unlock the unique chemical and biological properties of this intriguing molecule.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVVPVMLRMYYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclohexyl 2 Fluorobenzenesulfonamide and Its Derivatives
Classical Synthetic Routes to N-cyclohexyl-2-fluorobenzenesulfonamide Analogues
The most conventional and widely practiced methods for synthesizing sulfonamides involve the formation of the sulfur-nitrogen bond by reacting an amine with a sulfonyl chloride derivative. cbijournal.comresearchgate.net This approach is highly effective for a wide range of primary and secondary amines. cbijournal.com
The primary and most direct route to this compound is the condensation reaction between cyclohexylamine (B46788) and 2-fluorobenzenesulfonyl chloride. sigmaaldrich.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-fluorobenzenesulfonyl chloride. This attack leads to the displacement of the chloride ion and the formation of the desired sulfonamide bond.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.comresearchgate.net The removal of HCl is crucial as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic. Aprotic solvents are commonly used for this transformation. rsc.org
Typical Reaction Scheme:
FC₆H₄SO₂Cl + C₆H₁₁NH₂ + Base → FC₆H₄SO₂NHC₆H₁₁ + Base·HCl
This method is robust and generally provides good to excellent yields of the sulfonamide product. rsc.org
N-sulfonylation is a fundamental transformation in organic synthesis for creating the sulfonamide linkage. rsc.org While using sulfonyl chlorides is the most common method, the reactivity can be modulated by the choice of base and reaction conditions. cbijournal.com
Base Selection: Pyridine is often used as both a base and a solvent, while other organic bases like triethylamine (TEA) are also effective in solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. cbijournal.com Inorganic bases can also be employed. cbijournal.com The choice of base can be critical, especially for less reactive amines.
Reaction Conditions: Reactions are often initiated at cooler temperatures (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion. cbijournal.com Microwave-assisted synthesis under solvent-free conditions has also been developed as a rapid and efficient alternative to conventional heating. rsc.org
Alternative Sulfonylating Agents: While sulfonyl chlorides are standard, alternative reagents like 1-phenylsulfonylbenzotriazole have been developed for the sulfonylation of various amines, offering different reactivity profiles. cbijournal.com
The nucleophilicity of the amine is a key factor; primary amines like cyclohexylamine are generally highly reactive towards sulfonyl chlorides. cbijournal.com
Advanced and Green Chemistry Approaches in Sulfonamide Synthesis
In response to the need for more sustainable and efficient chemical processes, modern synthetic methods are moving away from the use of hazardous reagents and exploring catalytic and electrochemical pathways.
Traditional sulfonamide syntheses can involve oxidative steps to prepare the sulfonyl chloride precursor. nih.gov Newer methods aim to avoid harsh oxidants. An example of an oxidant-free approach has been demonstrated in the synthesis of the related compound N-cyclohexyl-2-benzothiazolesulfenamide (CBS), which is synthesized from benzothiazole (B30560) disulfide and cyclohexylamine using a recyclable alkaline catalyst without any oxidant. google.com
Electrochemical synthesis represents a significant advancement in green chemistry for sulfonamide formation. acs.org An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to form sulfonamides. acs.org This process is driven entirely by electricity, requires no chemical oxidants or catalysts, and produces hydrogen as the only byproduct. acs.org The mechanism involves the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to ultimately form the sulfonamide. acs.org
Transition metal catalysis offers powerful tools for forming C-S and S-N bonds under mild conditions.
Palladium-Catalyzed Reactions: A palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from readily available arylboronic acids and a sulfur dioxide surrogate. nih.gov The resulting sulfonyl chloride can then be reacted in situ with an amine like cyclohexylamine to afford the final sulfonamide in a one-pot operation. nih.gov This approach provides a convergent route where both the aryl and amine components can be varied easily.
Copper-Catalyzed Reactions: Copper catalysis is also widely used. One-pot, three-component reactions using arylazo sulfones, a sulfur dioxide source (DABSO), and amines can be conducted in the presence of a copper catalyst to produce various sulfonamides. researchgate.net Another strategy involves the photocatalytic, transition-metal-free coupling of aryl triflates, a SO₂ surrogate, and amines to form arylsulfonamides. rsc.org
These catalytic methods often exhibit high functional group tolerance and operate under milder conditions than classical routes. nih.govthieme-connect.com
Fluorination Strategies for Benzenesulfonamide (B165840) Scaffolds
The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. nih.govrsc.org For a molecule like this compound, the fluorine can be incorporated either by starting with a fluorinated raw material or by performing a late-stage fluorination reaction.
Synthesis from Fluorinated Precursors: The most straightforward approach is to begin with a fluorinated building block, such as 2-fluorobenzenesulfonyl chloride . sigmaaldrich.com This intermediate can be synthesized via several routes. A common industrial method is the chlorine-fluorine exchange reaction on the corresponding sulfonyl chloride (e.g., 2-chlorobenzenesulfonyl chloride) using a fluoride (B91410) source like potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orggoogle.com Another pathway involves the diazotization of a fluorinated aniline, followed by reaction with sulfur dioxide and a copper catalyst. orgsyn.org
Late-Stage Fluorination: This advanced strategy involves introducing the fluorine atom onto a pre-formed benzenesulfonamide scaffold. This is particularly valuable in drug discovery for creating analogues. scispace.com Methods for converting a C-H bond directly to a C-F bond on the aromatic ring have been developed, although they can face challenges with regioselectivity. scispace.com Alternatively, an existing substituent on the aromatic ring (like a chloro, bromo, or iodo group) can be replaced with fluorine using nucleophilic aromatic substitution or transition-metal-catalyzed reactions. scispace.com For example, palladium-catalyzed fluorination of aryl triflates is a known method for introducing fluorine onto an aromatic ring. scispace.com
The choice of fluorination strategy depends on the availability of starting materials and the desired point of fluorine introduction in the synthetic sequence. researchgate.net
Introduction of Fluorine Atoms via N-Fluorinating Reagents
The direct introduction of a fluorine atom onto the nitrogen of a sulfonamide is a challenging transformation. However, the use of electrophilic N-F fluorinating reagents is a well-established strategy for the fluorination of various organic substrates, including the carbon alpha to a sulfonyl group in sulfonamides. wikipedia.orgacs.org Reagents such as N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents capable of delivering a fluorine atom to a nucleophilic center. researchgate.netchemicalbook.comorganic-chemistry.org
While the direct N-fluorination of this compound is not extensively documented, the electrophilic fluorination of related sulfonamide structures provides significant insights into the potential of this methodology. Research has demonstrated the successful α-fluorination of tertiary sulfonamides using NFSI. acs.org In these reactions, a strong base is used to generate a carbanion adjacent to the sulfonyl group, which then acts as the nucleophile that attacks the electrophilic fluorine of NFSI.
A representative reaction involves the treatment of a tertiary sulfonamide with a base like sodium bis(trimethylsilyl)amide (NaHMDS) in the presence of NFSI at low temperatures. acs.org This method has been effective in producing α,α-difluorosulfonamides from the corresponding benzylic sulfonamides in good yields. acs.org
Table 1: Electrophilic Fluorination of Tertiary Sulfonamides with NFSI
| Starting Sulfonamide | Base | Product | Yield (%) | Reference |
| N-benzyl-N-(4-methoxybenzyl)benzenesulfonamide | NaHMDS | N-(α,α-difluorobenzyl)-N-(4-methoxybenzyl)benzenesulfonamide | 76 | acs.org |
| N,N-dibenzylbenzenesulfonamide | NaHMDS | N-benzyl-N-(α,α-difluorobenzyl)benzenesulfonamide | 72 | acs.org |
This table illustrates the viability of using NFSI for the fluorination of compounds containing a sulfonamide moiety.
The development of various N-F reagents, from early examples like N-fluoro-N-alkylsulfonamides to the more robust and widely used NFSI and Selectfluor, has provided chemists with a versatile toolkit for fluorination reactions. nih.gov The reactivity of these agents is tuned by the electron-withdrawing groups attached to the nitrogen, which modulates the electrophilicity of the fluorine atom. wikipedia.org
Regioselective Fluorination Techniques Applied to Sulfonamide Precursors
A more direct and highly regioselective method for the synthesis of this compound involves the use of a pre-fluorinated starting material. This approach ensures the precise placement of the fluorine atom on the aromatic ring, avoiding the formation of regioisomers that can complicate purification and reduce yields.
The key precursor for this synthesis is 2-fluorobenzenesulfonyl chloride . sigmaaldrich.com This compound is commercially available and serves as a versatile building block for the preparation of various 2-fluorobenzenesulfonamide (B182581) derivatives.
The synthesis proceeds via a nucleophilic substitution reaction where cyclohexylamine attacks the electrophilic sulfur atom of 2-fluorobenzenesulfonyl chloride, displacing the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Scheme 1: Synthesis of this compound
Formation of the Sulfonamide Bond: 2-Fluorobenzenesulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran.
Addition of Amine: Cyclohexylamine, along with a tertiary amine base like triethylamine or pyridine, is added to the solution.
Reaction and Work-up: The reaction mixture is stirred at room temperature until completion. The product, this compound, is then isolated and purified using standard techniques such as extraction and crystallization.
This method is a common and efficient way to prepare N-substituted sulfonamides. researchgate.net The starting material, 2-fluorobenzenesulfonyl chloride, can be prepared through various methods, including the diazotization of 2-fluoroaniline (B146934) followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt, or by the direct halosulfonation of fluorobenzene (B45895), although the latter may yield a mixture of isomers.
The availability of a wide range of substituted benzenesulfonyl chlorides and amines makes this a highly modular approach for creating a diverse library of sulfonamide derivatives.
Table 2: Key Compounds in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| 2-Fluorobenzenesulfonyl chloride | FC₆H₄SO₂Cl | Key fluorinated precursor |
| Cyclohexylamine | C₆H₁₁NH₂ | Nucleophile providing the cyclohexyl group |
| This compound | FC₆H₄SO₂NHC₆H₁₁ | Final product |
Chemical Reactivity and Derivatization Strategies for N Cyclohexyl 2 Fluorobenzenesulfonamide
Exploration of Functional Group Transformations within the N-cyclohexyl-2-fluorobenzenesulfonamide Scaffold
There is currently no available scientific literature detailing the functional group transformations of the this compound scaffold. The reactivity of the N-H bond in the sulfonamide, the C-F bond on the aromatic ring, or the C-H bonds on the cyclohexyl ring has not been specifically reported for this compound. General principles of organic chemistry would suggest potential for reactions such as N-alkylation or N-arylation at the sulfonamide nitrogen, and nucleophilic aromatic substitution of the fluorine atom, likely requiring activating groups on the benzene (B151609) ring or specialized reaction conditions. However, without experimental data, these remain theoretical possibilities.
Synthesis of this compound Structural Analogues for Systematic Investigation
The synthesis of structural analogues of this compound has not been a documented area of research. Consequently, there are no established methodologies or reported findings for the systematic modification of its constituent parts.
Modifications on the Cyclohexyl Moiety
No studies have been found that report the modification of the cyclohexyl group of this compound. Such modifications could include hydroxylation, oxidation to a cyclohexanone, or the introduction of other substituents, which would be valuable for structure-activity relationship (SAR) studies in various contexts. However, the reactivity of the cyclohexyl ring in this specific molecule and the influence of the 2-fluorobenzenesulfonyl group on its reactivity are unknown.
Substituent Effects on the Fluorobenzene (B45895) Ring
While the effects of substituents on the reactivity of fluorobenzene derivatives are a well-studied area in organic chemistry, there is no specific research on the impact of additional substituents on the fluorobenzene ring of this compound. The interplay between the existing ortho-fluoro and sulfonamide groups and any newly introduced substituents would be critical in determining the regioselectivity and rate of subsequent reactions, such as nucleophilic aromatic substitution.
Alterations of the Sulfonamide Linkage
There is a lack of information regarding the alteration of the sulfonamide linkage in this compound. Potential modifications could involve the replacement of the sulfonamide with other linking groups like an amide or a reversed sulfonamide to explore the impact on the molecule's properties. However, synthetic routes to achieve these transformations starting from this compound have not been described.
Chemoselectivity and Regioselectivity in Reactions Involving this compound
The chemoselectivity and regioselectivity of reactions involving this compound are undocumented. The molecule possesses multiple potentially reactive sites: the acidic N-H proton, the electrophilic sulfur atom, the C-F bond on the activated aromatic ring, and the C-H bonds of the cyclohexyl ring. Understanding how different reagents would selectively interact with one of these sites over the others is crucial for its synthetic application. For instance, in a reaction with a strong base, deprotonation could occur at the sulfonamide nitrogen or potentially at the cyclohexyl ring. Similarly, the regioselectivity of any electrophilic or nucleophilic attack on the aromatic ring would be influenced by the directing effects of the fluoro and sulfonamide substituents. Without experimental studies, any discussion on this topic remains speculative.
Structural Elucidation and Conformational Analysis Methodologies for N Cyclohexyl 2 Fluorobenzenesulfonamide
X-ray Crystallography for the Determination of Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for N-cyclohexyl-2-fluorobenzenesulfonamide is not publicly available in the searched literature, analysis of closely related compounds, such as N-cyclohexyl-2-fluorobenzamide and various N-cyclohexylbenzenesulfonamide derivatives, provides significant insights into its expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net
Analysis of Cyclohexyl Ring Conformation in this compound Derivatives
In related N-cyclohexyl-substituted structures, the cyclohexyl ring consistently adopts a stable chair conformation. nih.govnih.gov For instance, in the crystal structure of N-cyclohexyl-2-fluorobenzamide, the N-cyclohexyl ring clearly exhibits a chair form. nih.gov This conformation is the most energetically favorable for a cyclohexane (B81311) ring, as it minimizes both angle strain and torsional strain by allowing all carbon-carbon bonds to be staggered. The puckering parameters, which quantitatively describe the conformation, for similar molecules like N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide also confirm the classic chair geometry. nih.gov It is therefore highly probable that the cyclohexyl moiety in this compound also exists in a chair conformation in the solid state.
Table 1: Representative Puckering Parameters for Cyclohexyl Rings in Related Structures
| Compound | Q (Å) | θ (°) | φ (°) | Conformation | Reference |
|---|---|---|---|---|---|
| N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide | 0.567 (2) | 178.8 (2) | 214 (11) | Chair | nih.gov |
This table presents data from analogous compounds to infer the likely conformation in this compound.
Characterization of Hydrogen Bonding and Non-Covalent Interactions in Crystal Lattices
Hydrogen bonds are the primary drivers of the supramolecular assembly in sulfonamide crystals. nih.govresearchgate.net The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygen atoms). In the crystal structures of related primary and secondary sulfonamides, intermolecular N-H···O hydrogen bonds are a dominant and recurring motif, often leading to the formation of chains or dimeric structures. nih.govresearchgate.net For example, in many sulfonamide crystals, molecules are linked into chains or sheets through these interactions. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Confirmation in Solution
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the cyclohexyl protons, and the N-H proton of the sulfonamide group.
Aromatic Region: The protons on the 2-fluorophenyl ring will appear in the downfield region (typically δ 7.0-8.0 ppm). Due to the fluorine substituent and the sulfonamide group, these protons will exhibit complex splitting patterns (multiplets) arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.
Cyclohexyl Region: The protons of the cyclohexyl ring will resonate in the upfield region (typically δ 1.0-4.0 ppm). The methine proton attached to the nitrogen atom (N-CH) is expected to be the most downfield signal in this group due to the deshielding effect of the adjacent nitrogen. The other cyclohexyl protons will appear as a series of complex multiplets. doi.orgresearchgate.net
N-H Proton: The sulfonamide proton (N-H) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Aromatic Carbons: The carbons of the 2-fluorophenyl ring will be observed in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF), which is characteristic of organofluorine compounds. The carbon attached to the sulfur atom will also be significantly influenced. researchgate.net
Cyclohexyl Carbons: The signals for the cyclohexyl carbons are expected in the aliphatic region (δ 20-60 ppm). The carbon atom bonded to the nitrogen (C-N) will be the most downfield among the cyclohexyl carbons. doi.org
Analysis of ¹H and ¹³C NMR data from various substituted benzenesulfonamides and N-cyclohexyl derivatives confirms these general patterns and allows for the confident prediction of the spectral features of this compound. researchgate.netorganicchemistrydata.orgcore.ac.uk
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | - |
| Aromatic Carbons | - | 110 - 165 |
| Cyclohexyl Protons | 1.0 - 4.0 | - |
| Cyclohexyl Carbons | - | 20 - 60 |
This table provides estimated chemical shift ranges based on data from analogous compounds.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environment Analysis
Fluorine-19 NMR spectroscopy is a highly sensitive and specific technique for analyzing the chemical environment of fluorine atoms within a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an invaluable tool for the structural analysis of organofluorine compounds. wikipedia.org
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom on the benzene (B151609) ring. The chemical shift of this fluorine is influenced by its position relative to the electron-withdrawing sulfonyl group. In general, fluorine atoms on an aromatic ring (Ar-F) exhibit chemical shifts in a specific region of the ¹⁹F NMR spectrum. alfa-chemistry.comucsb.edu The ortho-position of the fluorine atom relative to the sulfonyl group will result in a distinct chemical shift. This resonance is anticipated to be a multiplet due to coupling with the adjacent aromatic protons. Specifically, it would likely appear as a doublet of doublets of doublets (ddd) due to coupling with H-3, H-4, and H-5 protons of the phenyl ring.
Hypothetical ¹⁹F NMR Data for this compound
| Parameter | Expected Value | Multiplicity | Coupling Constants (Hz) |
| δ (ppm) | -110 to -130 | ddd | ³J(F-H3) ≈ 8-10 Hz, ⁴J(F-H4) ≈ 5-7 Hz, ⁵J(F-H5) ≈ 1-2 Hz |
| Note: The chemical shift is referenced to CFCl₃. The exact chemical shift and coupling constants are dependent on the solvent and experimental conditions. |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and their spatial relationships, which is essential for the complete assignment of ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the protons of the cyclohexyl ring by showing correlations between adjacent protons (e.g., H-1' with H-2' and H-6'). It would also confirm the connectivity of the aromatic protons on the 2-fluorobenzenesulfonyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbon atoms. It is used to assign the ¹³C signals based on the previously assigned ¹H signals. For instance, the signal of the methine proton of the cyclohexyl ring (H-1') will correlate with the corresponding carbon signal (C-1').
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the sulfonamide proton (N-H) and the adjacent carbons of the cyclohexyl ring (C-1') and the fluorophenyl ring (C-1).
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations |
|---|---|---|---|
| N-H | ~5.0-6.0 (broad s) | - | C-1, C-1' |
| 1 | - | ~135-140 | - |
| 2 | - | ~158-162 (d, ¹J(C-F) ≈ 250 Hz) | - |
| 3 | ~7.8-8.0 | ~115-120 (d, ²J(C-F) ≈ 20 Hz) | C-1, C-5 |
| 4 | ~7.2-7.4 | ~130-135 | C-2, C-6 |
| 5 | ~7.6-7.8 | ~125-130 | C-1, C-3 |
| 6 | ~7.5-7.7 | ~128-132 | C-2, C-4 |
| 1' | ~3.0-3.5 | ~55-60 | C-2', C-6' |
| 2', 6' | ~1.6-1.8 (axial), ~1.1-1.3 (equatorial) | ~30-35 | C-1', C-3', C-5' |
| 3', 5' | ~1.4-1.6 (axial), ~1.0-1.2 (equatorial) | ~24-26 | C-1', C-2', C-4', C-6' |
| 4' | ~1.2-1.4 (axial), ~1.0-1.2 (equatorial) | ~25-27 | C-2', C-3', C-5', C-6' |
Mass Spectrometry (MS) Applications in the Characterization of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is used to determine the accurate mass of the molecular ion, which in turn allows for the determination of the elemental formula of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.
Hypothetical HR-ESI-MS Data
| Ion | Calculated m/z for C₁₂H₁₇FNO₂S⁺ |
| [M+H]⁺ | 258.0964 |
The high accuracy of the mass measurement allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric compounds.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. For arylsulfonamides, a characteristic fragmentation pathway is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.govresearchgate.net Another common fragmentation is the cleavage of the S-N bond.
Hypothetical MS/MS Fragmentation Data for [C₁₂H₁₇FNO₂S+H]⁺
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Fragment Structure/Loss |
| 258.1 | 194.1 | [M+H - SO₂]⁺ |
| 258.1 | 159.0 | [F-C₆H₄-SO₂]⁺ |
| 258.1 | 99.1 | [C₆H₁₀-NH₂]⁺ |
The fragmentation pattern provides a fingerprint that helps to confirm the presence of the 2-fluorobenzenesulfonyl and cyclohexylamino moieties within the molecule.
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. jst.go.jptandfonline.com
For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H group of the sulfonamide, the asymmetric and symmetric stretching of the S=O bonds, and the C-F bond. rsc.org
Hypothetical IR Absorption Data
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Sulfonamide N-H | Stretching | 3200-3300 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2950 |
| Sulfonyl S=O | Asymmetric Stretching | 1330-1370 |
| Sulfonyl S=O | Symmetric Stretching | 1140-1180 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-F | Stretching | 1100-1250 |
| S-N | Stretching | 890-930 |
The presence of these characteristic bands in the IR spectrum provides strong evidence for the proposed structure of this compound.
Computational Chemistry and Molecular Modeling of N Cyclohexyl 2 Fluorobenzenesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, conformational energies, and electronic properties, which are crucial for understanding the reactivity of a compound.
The biological activity of a flexible molecule like N-cyclohexyl-2-fluorobenzenesulfonamide is often dictated by its three-dimensional conformation. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The orientation of the cyclohexyl group relative to the sulfonamide and the 2-fluorophenyl ring is determined by the dihedral angles around the N-C and S-N bonds.
DFT calculations can be employed to map the conformational energy landscape by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis helps identify the lowest energy (most stable) conformations, which are most likely to be populated at physiological temperatures and thus are relevant for biological interactions. For a related compound, N-cyclohexyl-2-fluorobenzamide, X-ray crystallography has shown that the cyclohexane ring adopts a chair conformation and the dihedral angle between the fluorobenzene (B45895) ring and the amide plane is 29.92 (7)°. nih.gov Similar DFT studies on this compound would provide crucial information about its preferred 3D structure.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 65° | 0.00 | 75.3 |
| 2 | -170° | 1.25 | 12.1 |
| 3 | -55° | 2.10 | 4.5 |
| 4 | 180° | 3.50 | 0.8 |
| Note: This table is illustrative and based on typical energy differences found in similar molecules. Actual values would require specific DFT calculations for this compound. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr
For this compound, DFT calculations would reveal the spatial distribution and energies of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich 2-fluorobenzenesulfonamide (B182581) moiety, particularly the phenyl ring and the sulfonamide group, while the LUMO might be distributed over the entire molecule. researchgate.netrsc.org This information is crucial for predicting how the molecule might interact with biological targets, for instance, in terms of charge transfer interactions. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -7.2 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.7 | Chemical reactivity and stability |
| Note: These values are estimations based on typical values for similar organic molecules and would need to be confirmed by specific DFT calculations. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Carbonic Anhydrase: Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov Molecular docking studies of this compound with various CA isoforms (e.g., hCA II and IX) could reveal its potential inhibitory activity. The sulfonamide group is expected to coordinate with the zinc ion in the active site, while the N-cyclohexyl and 2-fluorophenyl groups would interact with hydrophobic and hydrophilic residues in the active site cavity, influencing the binding affinity and selectivity. nih.govrsc.org
COX Enzymes: Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govisfcppharmaspire.comjaper.in Some sulfonamide-containing compounds have shown COX inhibitory activity. Docking simulations of this compound into the active sites of COX-1 and COX-2 could elucidate its potential anti-inflammatory properties. Key interactions would likely involve hydrogen bonding with residues such as Arg120 and Tyr355, and hydrophobic interactions within the active site channel. nih.govresearchgate.net
PGAM1: Phosphoglycerate mutase 1 (PGAM1) is a metabolic enzyme that has emerged as a target in cancer therapy. nih.govnih.gov While there are no specific reports of this compound targeting PGAM1, docking studies could explore its potential to bind to allosteric sites on the enzyme, which could modulate its activity. nih.gov
Table 3: Predicted Interactions of this compound with Enzyme Active Sites
| Enzyme Target | Key Interacting Residues (Hypothetical) | Potential Binding Interactions |
| Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Zinc coordination via sulfonamide, H-bonds, hydrophobic interactions |
| COX-2 | Arg120, Tyr355, Ser530, Val523 | H-bonds, hydrophobic interactions |
| PGAM1 (Allosteric site) | Lys100, Arg116, Tyr92 | H-bonds, electrostatic interactions |
| Note: The listed residues are known to be important for ligand binding in these enzymes and represent potential interaction points for this compound. |
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. nih.govnih.gov Some sulfonamide derivatives have been investigated as TRPV1 modulators. Molecular docking could be used to predict if this compound can bind to the capsaicin binding site or other allosteric sites on the TRPV1 receptor. researchgate.net
Sigma Receptors: Sigma receptors (σ1 and σ2) are implicated in various central nervous system disorders and are targets for drug development. nih.govmdpi.com Certain cyclohexyl-containing compounds have shown affinity for sigma receptors. nih.govcore.ac.uk Docking simulations could assess the potential of this compound to interact with the binding pockets of these receptors.
Adenosine (B11128) Receptors: Adenosine receptors are G-protein coupled receptors that are targets for a wide range of therapeutic agents. While direct evidence is lacking, the structural motifs of this compound could potentially allow for interactions with the binding sites of these receptors, a hypothesis that could be explored through molecular docking.
Hemagglutinin: Influenza hemagglutinin (HA) is a glycoprotein (B1211001) that mediates viral entry into host cells. nih.govnih.gov A small molecule, N-cyclohexyltaurine, has been shown to bind to the receptor-binding site of HA. osti.govresearchgate.net Given the structural similarity of the N-cyclohexyl group, docking studies of this compound could investigate its potential to interact with the HA binding site and act as a viral entry inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. spu.edu.synih.gov QSAR models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govnih.govherts.ac.uk
For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogues with variations in their chemical structure (e.g., different substituents on the phenyl ring or modifications of the cyclohexyl group). The biological activity of these compounds would then be determined experimentally.
Subsequently, various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. mdpi.comresearchgate.netmdpi.com
A statistically robust QSAR model could provide valuable insights into the structural requirements for the desired biological activity. For example, it might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position enhances the activity. This information would be instrumental in the rational design of novel and more effective derivatives of this compound.
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP, Polar surface area | Lipophilicity and membrane permeability |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |
| Note: This table lists examples of descriptor classes that would be relevant for a QSAR study of this compound derivatives. |
Development of Predictive Models for Biological Interactions
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a compound with its biological activity. researchgate.net The development of a robust QSAR model for this compound and its analogs would be a critical step in understanding its mechanism of action and in designing more potent derivatives.
A hypothetical QSAR study for this compound would involve the following steps:
Data Set Compilation: A series of structurally related benzenesulfonamide (B165840) derivatives with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) against a specific biological target would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters, would be calculated using specialized software.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to generate a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
An illustrative QSAR model for a series of benzenesulfonamide derivatives might take the following form:
log(1/IC50) = 0.5logP - 0.02PSA + 0.1*Dipole_Z + 2.5
This equation hypothetically suggests that the biological activity is positively correlated with lipophilicity (logP) and the dipole moment along the z-axis, and negatively correlated with the polar surface area (PSA).
Table 1: Hypothetical Data for a QSAR Study of Benzenesulfonamide Derivatives
| Compound | log(1/IC50) | logP | PSA (Ų) | Dipole_Z (Debye) |
| This compound | 5.8 | 3.2 | 45.6 | 2.1 |
| Derivative A | 6.2 | 3.5 | 42.1 | 2.5 |
| Derivative B | 5.5 | 2.9 | 50.3 | 1.8 |
| Derivative C | 6.5 | 3.8 | 40.5 | 2.8 |
Identification of Key Physicochemical Descriptors Influencing Activity
The biological activity of a molecule is intrinsically linked to its physicochemical properties. Computational methods allow for the calculation of a vast array of descriptors that can help identify the key determinants of a compound's efficacy and selectivity. For this compound, understanding these descriptors is crucial for predicting its behavior in a biological system.
Key physicochemical descriptors that would be computationally evaluated for this compound include:
Electronic Properties: These descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Properties: Descriptors like molecular volume, surface area, and specific conformational preferences (e.g., the chair conformation of the cyclohexyl ring) are critical for understanding how the molecule fits into a binding site.
Hydrophobicity: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These indices quantify aspects of molecular shape and branching, which can be correlated with biological activity.
Table 2: Hypothetical Physicochemical Descriptors for this compound
| Descriptor | Value | Significance |
| Molecular Weight | 257.33 g/mol | Influences diffusion and transport properties. |
| logP | 3.2 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| Polar Surface Area (PSA) | 45.6 Ų | Relates to hydrogen bonding potential and membrane penetration. |
| HOMO Energy | -8.5 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |
| Number of Rotatable Bonds | 3 | Relates to conformational flexibility. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity Refinement
Molecular dynamics (MD) simulations are powerful computational techniques that provide a dynamic view of a molecule's behavior over time at an atomic level. For this compound, MD simulations would be invaluable for understanding its conformational flexibility, its interactions with a biological target, and for refining binding affinity predictions.
A typical MD simulation study for this compound complexed with a target protein would involve:
System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, would be placed in a simulated physiological environment (a box of water molecules and ions).
Simulation Production: The system's trajectory would be calculated over a period of nanoseconds to microseconds by solving Newton's equations of motion for all atoms.
Trajectory Analysis: The resulting trajectory would be analyzed to understand the stability of the protein-ligand complex, the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes in either the ligand or the protein.
Binding Free Energy Calculation: Advanced methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP), could be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of the binding affinity.
MD simulations could reveal, for instance, that the cyclohexyl group of this compound preferentially occupies a hydrophobic pocket within the target's binding site, while the fluorobenzenesulfonamide moiety forms key hydrogen bonds with specific amino acid residues.
Table 3: Hypothetical Results from MD Simulation Analysis of this compound with a Target Protein
| Parameter | Result | Interpretation |
| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the binding pocket throughout the simulation. |
| Key Interacting Residues | Arg120, Tyr340, Phe450 | The sulfonamide group forms hydrogen bonds with Arginine 120 and Tyrosine 340, while the cyclohexyl and fluoro-benzene rings engage in hydrophobic interactions with Phenylalanine 450. |
| Calculated Binding Free Energy (ΔGbind) | -9.5 kcal/mol | Predicts a strong binding affinity of the compound for the target protein. |
Future Research Directions and Academic Contributions
Development of Novel and Efficient Synthetic Routes to N-cyclohexyl-2-fluorobenzenesulfonamide and its Complex Analogues
The advancement of research into this compound is contingent upon the availability of robust and versatile synthetic methodologies. Future work in this area should focus not only on optimizing the synthesis of the parent compound but also on developing pathways to complex analogues for structure-activity relationship (SAR) studies.
Conventional synthesis typically involves the reaction of 2-fluorobenzenesulfonyl chloride with cyclohexylamine (B46788). While effective, this approach may have limitations regarding substrate scope and functional group tolerance when creating more complex derivatives. Future research could explore innovative, metal-free synthetic strategies that offer milder reaction conditions and broader applicability. organic-chemistry.org For instance, methods utilizing sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), could provide a versatile entry point to aryl sulfinates, which can then be converted to the desired sulfonamides. organic-chemistry.org
Furthermore, the development of late-stage functionalization techniques would be highly valuable. This could involve C-H activation strategies to modify the cyclohexyl ring or the fluorophenyl moiety in the final steps of the synthesis, allowing for the rapid generation of a diverse library of analogues from a common intermediate. thieme-connect.com The creation of more complex analogues, such as those inspired by natural products or designed to improve pharmacological properties, is a key direction. acs.orgnih.gov This could involve replacing the cyclohexyl ring with other saturated heterocycles or introducing additional substituents onto the phenyl ring to enhance target specificity and potency. acs.org A modular two-step route, perhaps involving organometallic reagents and unsymmetrical sulfurdiimides, could also pave the way for sulfondiimidamide analogues, which offer new opportunities to modulate physicochemical properties. acs.org
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Challenges |
| Optimized Classical Route | Reaction of 2-fluorobenzenesulfonyl chloride with cyclohexylamine under improved conditions (e.g., microwave irradiation). | High-yielding for parent compound, well-understood mechanism. researchgate.net | Limited scope for complex analogues, potential for harsh reagents. |
| Sulfur Dioxide Surrogate Chemistry | Use of reagents like DABSO to generate sulfinate intermediates, followed by amination. | Milder conditions, avoids handling gaseous SO₂, good functional group tolerance. organic-chemistry.org | Multi-step process, optimization of the second step may be required. |
| Palladium-Catalyzed Cross-Coupling | Coupling of aryl halides/triflates with a source of the sulfonamide group. | Excellent for creating diverse aryl substitution patterns. organic-chemistry.org | Catalyst cost and removal, potential for side reactions. |
| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the cyclohexyl or phenyl rings of the core structure. | Rapid diversification of lead compounds, atom economy. thieme-connect.comrsc.org | Regioselectivity control, development of suitable catalysts. |
| Modular "Covalent-Assembly" | Stepwise construction using building blocks that allow for variation at each position (aryl, sulfur, amine). | High degree of modularity for creating diverse libraries, including aza-variants like sulfondiimidamides. acs.orgrsc.org | Synthesis of specialized building blocks may be complex. |
In-Depth Exploration of Undiscovered Biological Targets and Pathways for this compound
The sulfonamide functional group is a well-established pharmacophore found in drugs targeting a wide array of biological systems, including carbonic anhydrases, proteases, and kinases, and exhibiting antibacterial, anti-inflammatory, and antitumor activities. researchgate.netnih.govresearchgate.net The specific combination of a 2-fluoro substitution and an N-cyclohexyl group in this compound suggests that its biological activity profile may be unique.
Future research should employ unbiased screening approaches, such as chemical genetic screens or phenotypic screening in various cell lines, to identify novel biological activities. nih.gov For example, certain sulfonamides have been identified as inhibitors of V-ATPase, raising organellar pH and disrupting membrane traffic, a mechanism that could be explored for this compound. nih.gov The presence of the fluorinated benzene (B151609) ring is also significant; fluorinated benzenesulfonamides have recently been investigated as inhibitors of amyloid-beta peptide aggregation, pointing to a potential application in neurodegenerative diseases. nih.gov
Systematic investigation into known sulfonamide targets is also warranted. Carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX, are a prime example. researchgate.net The fluorine substituent can increase the acidity of the sulfonamide N-H group, potentially enhancing binding affinity to the zinc ion in the CA active site. researchgate.netacs.org Other potential targets include enzymes like urease, where sulfonamides have shown inhibitory action. nih.gov By comparing the activity of this compound against a panel of related enzymes and cell types, a detailed structure-activity relationship can be built, guiding the design of more potent and selective analogues. acs.org
Integration of Advanced Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov These computational tools are particularly well-suited for exploring the vast chemical space around a lead compound like this compound.
Secondly, predictive ML models, such as Random Forest (RF) or Deep Neural Networks (DNN), can be built using existing data on sulfonamide-based inhibitors to predict the activity of newly designed analogues before they are synthesized. nih.govnih.gov This allows for the prioritization of synthetic efforts on the most promising candidates. One study has already demonstrated the use of AI to guide the design of indole (B1671886) sulfonamide molecules, indicating the feasibility of this approach. youtube.com These models can also predict key physicochemical and pharmacokinetic properties, helping to avoid common pitfalls in later stages of drug development. nih.gov
Table 2: Application of AI/ML Models in this compound Research
| AI/ML Model Type | Application | Expected Outcome |
| Generative Adversarial Networks (GANs) | De novo design of analogues. | Novel, synthesizable molecular structures with predicted high affinity for a chosen target. |
| Recurrent Neural Networks (RNNs) | Generation of molecules as SMILES strings. | Diverse library of virtual compounds for screening and optimization. |
| Quantitative Structure-Activity Relationship (QSAR) Models | Predict biological activity based on chemical structure. | Prioritization of designed analogues for synthesis, reducing time and cost. |
| Support Vector Machines (SVM) | Classification of compounds (e.g., active vs. inactive, toxic vs. non-toxic). | Early-stage filtering of undesirable compounds. nih.gov |
| Graph Convolutional Networks (GCNs) | Learning from the 3D structure of molecules and targets. | More accurate prediction of binding affinity and mode of action. |
Elaboration of Novel Spectroscopic and Biophysical Methods for Real-time Monitoring of this compound Molecular Interactions
A deep understanding of how a molecule interacts with its biological target is crucial for rational drug design. The development and application of advanced spectroscopic and biophysical techniques will be essential to elucidate the binding kinetics, thermodynamics, and structural basis of this compound's interactions.
Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool. acs.org Since fluorine is virtually absent in biological systems, the ¹⁹F nucleus serves as a highly sensitive, background-free reporter. bruker.com By observing changes in the fluorine chemical shift upon binding to a protein, researchers can confirm target engagement, determine binding affinities, and even gain insights into the local environment of the bound ligand. cdnsciencepub.comnih.gov This technique is effective even for studying the weak, transient interactions often characteristic of initial fragment hits. nih.gov
Other methods can provide complementary information. Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), while Surface Plasmon Resonance (SPR) can provide real-time kinetic data (association and dissociation rates). Native mass spectrometry can confirm direct binding and stoichiometry, even for complex protein-ligand systems. nih.govacs.org Combining these techniques with high-resolution structural methods like X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) will provide a complete picture of the molecular interactions, guiding further optimization of the compound. nih.gov
Investigation of this compound as a Probe for Chemical Biology Research
A high-quality chemical probe is a small molecule with high potency and selectivity for a specific target, which can be used to interrogate biological function in cells and organisms. unc.edupromega.com The this compound scaffold represents a promising starting point for the development of such probes.
Future research should focus on developing derivatives that can serve as tools for chemical biology. researchgate.net For example, by attaching a fluorophore to a non-critical position of the molecule, fluorescent probes can be created to visualize the subcellular localization of a target protein. nih.govmdpi.com Such probes have been successfully developed from sulfonamide scaffolds to locate G-protein coupled receptors (GPCRs). nih.gov
Alternatively, the core structure can be modified to incorporate a reactive "warhead" or a photo-crosslinking group. This would create an activity-based probe capable of covalently labeling its target protein, facilitating target identification and validation through proteomic techniques. acs.org The N-acyl-N-alkyl sulfonamide (NASA) moiety itself has been explored as a proximity-induced warhead for labeling lysine (B10760008) residues, a strategy that could be adapted for this scaffold. acs.org
Finally, the intrinsic properties of the molecule can be exploited. The fluorine atom itself can act as a label for ¹⁹F NMR-based studies of protein interactions within the complex environment of a cell lysate or even in vivo, providing a powerful, non-invasive method for studying target engagement in a physiological context. acs.orgbruker.com The development of this compound and its derivatives as chemical probes would not only advance our understanding of their specific targets but also provide valuable tools for the broader biological research community. nih.gov
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-2-fluorobenzenesulfonamide?
The synthesis typically involves nucleophilic substitution reactions. For example:
- Reacting 2-fluorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base (e.g., sodium hydroxide or triethylamine) to form the sulfonamide bond .
- Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to enhance reactivity and dissolve reactants. Temperature control (0–25°C) is critical to minimize side reactions .
- Purification via recrystallization or column chromatography ensures high yields (>70%) and purity (>95%) .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography confirms bond angles and dihedral angles between the cyclohexyl and fluorophenyl groups (e.g., dihedral angles ~37–40°) .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments, such as the fluorine atom's deshielding effect on adjacent protons .
- Mass spectrometry verifies molecular weight (e.g., M+ peak at m/z 271) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while DCM reduces side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate sulfonamide bond formation in sterically hindered systems .
- Temperature gradients : Slow addition of reagents at 0°C followed by gradual warming to room temperature minimizes decomposition .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity validation : Ensure compound purity (>98%) via HPLC before in vitro assays, as impurities (e.g., unreacted sulfonyl chloride) can skew results .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for fluorobenzene derivatives' nonspecific binding .
- Iterative data analysis : Cross-reference computational predictions (e.g., molecular docking) with experimental IC₅₀ values to identify outliers .
Q. How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties?
- Lipophilicity : The fluorine atom increases logP by ~0.5 units, enhancing membrane permeability (measured via octanol-water partitioning) .
- Metabolic stability : In vitro liver microsome assays show reduced CYP450-mediated degradation compared to non-fluorinated analogs .
- Target binding : Fluorine’s electronegativity strengthens hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase II) .
Q. What analytical methods are critical for stability studies under varying pH and temperature?
- High-resolution LC-MS : Monitors degradation products (e.g., hydrolyzed sulfonamide bonds at pH < 3) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
- Accelerated stability testing : Storage at 40°C/75% RH for 4 weeks predicts long-term stability in drug formulations .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
